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Compound of Interest

Compound Name:
2-Amino-1-(4-

hydroxyphenyl)ethanone

Cat. No.: B1581469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as p-hydroxy-alpha-

aminoacetophenone, is a valuable intermediate in the synthesis of various pharmaceutical

compounds, including adrenergic agonists. Its chemical structure, featuring a primary amine, a

ketone, and a phenol group, makes it a versatile building block for drug discovery and

development. This document provides a detailed overview of the spectroscopic analysis of this

compound, including protocols for its characterization and a summary of its key spectral data.

While a complete set of experimentally-verified spectra for the free base is not readily available

in the public domain, this note compiles available data for its hydrochloride salt and provides

expected values based on the analysis of structurally similar compounds.

Physicochemical Properties
Basic information about 2-Amino-1-(4-hydroxyphenyl)ethanone and its commonly used

hydrochloride salt is summarized below.
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Property
2-Amino-1-(4-
hydroxyphenyl)ethanone

2-Amino-1-(4-
hydroxyphenyl)ethanone
HCl

Molecular Formula C₈H₉NO₂ C₈H₁₀ClNO₂

Molecular Weight 151.16 g/mol 187.62 g/mol [1]

Appearance - White crystalline solid[1]

Solubility -
Soluble in water and polar

organic solvents[1]

CAS Number 6333-46-6 19745-72-3[1]

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 2-Amino-1-
(4-hydroxyphenyl)ethanone and its derivatives.

UV-Visible Spectroscopy
Solvent λmax (nm)

Molar Absorptivity
(ε)

Notes

Methanol ~278 -

Expected π → π*

transition of the

substituted benzene

ring.

Water ~275 -

Slight hypsochromic

shift may be observed

in polar solvents.

Infrared (IR) Spectroscopy
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Phenol) 3400-3200 Broad, Strong

N-H (Primary Amine) 3400-3250 Medium (two bands)

C-H (Aromatic) 3100-3000 Medium to Weak

C-H (Aliphatic) 3000-2850 Medium to Weak

C=O (Ketone) 1680-1665 Strong

C=C (Aromatic) 1600-1450 Medium to Weak

C-N (Amine) 1250-1020 Medium

C-O (Phenol) 1260-1180 Strong

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.80 s 1H Phenolic -OH

~8.20 br s 2H Amino -NH₂

7.85 d 2H
Aromatic (ortho to

C=O)

6.90 d 2H
Aromatic (meta to

C=O)

4.10 s 2H Methylene -CH₂-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~195 Carbonyl C=O

~162 Aromatic C-OH

~131 Aromatic CH (ortho to C=O)

~128 Aromatic C (ipso to C=O)

~115 Aromatic CH (meta to C=O)

~45 Methylene -CH₂-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Mass Spectrometry
Ionization Mode [M+H]⁺ (m/z)

Key Fragmentation Ions
(m/z)

ESI 152.07
135 (M-NH₃)⁺, 121 (M-

CH₂NH₂)⁺, 93 (C₆H₅O)⁺

Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-(4-
hydroxyphenyl)ethanone Hydrochloride
This protocol is adapted from established synthetic routes for related aminoketones.

Materials:

Phenol

Aminoacetonitrile hydrochloride

Anhydrous aluminum chloride (AlCl₃)

Dry hydrogen chloride (HCl) gas
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Ethylene dichloride (solvent)

Hydrochloric acid (concentrated)

Water

Standard laboratory glassware and equipment

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube,

and a condenser, suspend anhydrous aluminum chloride in ethylene dichloride.

Add phenol to the suspension and stir the mixture.

Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the

temperature between 30-40°C.

Add aminoacetonitrile hydrochloride portion-wise to the reaction mixture.

Continue stirring at 35-45°C for several hours until the reaction is complete (monitor by TLC).

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice

and concentrated hydrochloric acid.

The product will precipitate as the hydrochloride salt.

Collect the solid by filtration, wash with cold water, and then with a small amount of cold

ethanol.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.

Workflow for Synthesis and Purification:

Phenol + Aminoacetonitrile HCl Friedel-Crafts Acylation
(AlCl3, HCl gas, Ethylene Dichloride)

Quenching
(Ice + Conc. HCl)

Product Precipitation
(Hydrochloride Salt) Filtration and Washing Recrystallization Pure 2-Amino-1-(4-hydroxyphenyl)ethanone HCl
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Click to download full resolution via product page

Synthesis and purification workflow.

Protocol 2: Spectroscopic Characterization
1. UV-Visible Spectroscopy

Instrument: A standard double-beam UV-Vis spectrophotometer.

Solvent: Methanol or Ethanol (spectroscopic grade).

Procedure:

Prepare a dilute solution of the compound (e.g., 10-5 M).

Record the spectrum from 200 to 400 nm against a solvent blank.

Identify the wavelength of maximum absorbance (λmax).

2. Infrared (IR) Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

Procedure:

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: 400 or 500 MHz NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

Procedure:
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Dissolve a few milligrams of the sample in the deuterated solvent.

Acquire ¹H and ¹³C NMR spectra.

Process the spectra and assign the signals to the respective nuclei.

4. Mass Spectrometry

Instrument: Mass spectrometer with Electrospray Ionization (ESI) source.

Procedure:

Dissolve the sample in a suitable solvent (e.g., methanol).

Infuse the solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Perform fragmentation analysis (MS/MS) if required to confirm the structure.

Application in Drug Development: A Case Study
with a Structural Isomer
While direct signaling pathway information for 2-Amino-1-(4-hydroxyphenyl)ethanone is

limited, a study on its structural isomer, 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE), has

demonstrated its potential as a quorum sensing (QS) inhibitor in the bacterium Agrobacterium

tumefaciens. This provides a valuable insight into the potential biological activities of this class

of compounds.

Quorum Sensing Inhibition by AHPE:

AHPE has been shown to interfere with the traI/traR QS system in A. tumefaciens. This system

regulates the expression of virulence genes. The proposed mechanism involves the

downregulation of the expression of traI (the autoinducer synthase) and traR (the

transcriptional regulator), rather than competing with the signaling molecule.
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Proposed mechanism of quorum sensing inhibition by AHPE.
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This example illustrates how compounds like 2-Amino-1-(4-hydroxyphenyl)ethanone can be

explored for their potential to modulate bacterial communication and virulence, a promising

avenue in the development of new antimicrobial agents.

Conclusion
The spectroscopic analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone is crucial for its quality

control and for its application in synthetic and medicinal chemistry. This document provides a

foundational guide for researchers, offering protocols for its synthesis and characterization,

along with a summary of its key spectral features. The exploration of the biological activities of

its isomers opens up exciting possibilities for the development of novel therapeutics based on

this chemical scaffold. Further research to obtain and publish a complete, experimentally

verified spectroscopic dataset for the free base is highly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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